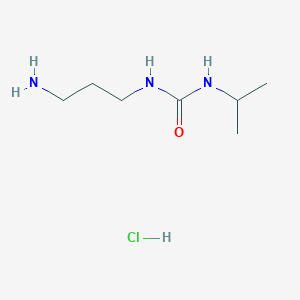
2-(Pyridin-4-yl)nicotinaldehyde
Vue d'ensemble
Description
“2-(Pyridin-4-yl)nicotinaldehyde” is a type of monosubstituted pyridine, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety . It’s also known as pyridine-4-carboxaldehyde .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,4-Dihydropyridinecarboxylates were prepared by the reaction of nicotinaldehydes with amino-crotonoates in the presence of p-TsOH at room temperature .Molecular Structure Analysis
Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .Chemical Reactions Analysis
A specific reaction involving a similar compound, 4-pyridin-2-yl-1H-pyrazole-3,5-diamine, and 2-pyridin-4-yl-malonaldehyde was reported. The reaction mixture was submitted to microwave irradiations at 140° C for 15 minutes.Applications De Recherche Scientifique
Synthesis of 1,4-Dihydropyridinedicarboxylates
“2-(Pyridin-4-yl)nicotinaldehyde” is used in the synthesis of 1,4-Dihydropyridinedicarboxylates . These compounds are prepared by the reaction of nicotinaldehydes with aminocrotonoates .
Anti-Microbial Activity
The compounds synthesized from “2-(Pyridin-4-yl)nicotinaldehyde” have shown potent anti-fungal activities . For example, diethyl 2,6-diphenyl-4- (pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate and diethyl 4- (2-chloro-5- (4-fluorophenyl)pyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate were identified as potent anti-fungal agents .
Free-Radical Scavenging Activity
Some compounds derived from “2-(Pyridin-4-yl)nicotinaldehyde” have been identified as free radical scavengers . For instance, diethyl 2,6-dimethyl-4- (pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate, dimethyl 4- (2-chloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and diethyl 2,6-dimethyl-4- (pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate were identified as free radical scavengers .
α-Glucosidase Inhibitory Activity
Compounds derived from “2-(Pyridin-4-yl)nicotinaldehyde” have shown α-glucosidase inhibitory activity . For example, diethyl 4- (2-chloro-5-phenylpyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate and diethyl 4- (2-chloro-5-phenylpyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate denoted α-glucosidase inhibitory activity .
Synthesis of Glycolysis Inhibitor
“2-(Pyridin-4-yl)nicotinaldehyde” is used in the synthesis of the glycolysis inhibitor (E)-3- (pyridin-3-yl)-1- (pyridin-4-yl)prop-2-en-1-one (3PO) . This compound reduces glycolytic flux and suppresses glucose uptake .
Inhibition of HUVEC Proliferation
The glycolysis inhibitor (3PO), synthesized from “2-(Pyridin-4-yl)nicotinaldehyde”, has been found to inhibit the proliferation of HUVEC cells . When combined with the multi-kinase inhibitor sunitinib l-malate, a significant synergistic effect on HUVECs proliferation was observed .
Mécanisme D'action
While the exact mechanism of action for “2-(Pyridin-4-yl)nicotinaldehyde” is not specified, similar compounds have shown various biological activities. For example, 1,4-Dihydropyridinecarboxylates prepared from nicotinaldehydes exhibited anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities .
Propriétés
IUPAC Name |
2-pyridin-4-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-10-2-1-5-13-11(10)9-3-6-12-7-4-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAUXNZCKNOCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)nicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl N-[(1S,3S)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate](/img/structure/B1440307.png)






